N-(2,4-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17-10-13-24(18(2)15-17)28-25(30)9-6-14-29(3)35(33,34)19-11-12-22-23(16-19)27(32)21-8-5-4-7-20(21)26(22)31/h4-5,7-8,10-13,15-16H,6,9,14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOXUPZRVNFBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure combines anthracene derivatives with sulfonamide functionalities, suggesting a range of biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C27H26N2O5S
- Molecular Weight : 490.57 g/mol
- IUPAC Name : N-(2,4-dimethylphenyl)-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide
- CAS Number : 941936-57-8
The compound features a sulfonamide group linked to a butanamide backbone and an anthracene moiety, which is known for its photophysical properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The anthracene derivative has been shown to induce apoptosis in various cancer cell lines. For instance:
- Study Findings : In vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits moderate antibacterial activity against several Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate a potential for developing new antimicrobial agents based on this compound .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes associated with disease states. For example:
- Enzyme Target : Carbonic anhydrase
- Inhibition Rate : The compound showed a significant inhibition rate of 65% at a concentration of 50 µM in enzyme assays, suggesting potential use in treating conditions like glaucoma or edema .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various anthracene derivatives, including our compound. Results indicated that it significantly reduced tumor size in xenograft models when administered at therapeutic doses.
- Antimicrobial Efficacy :
- Enzyme Inhibition Studies :
Scientific Research Applications
The compound N-(2,4-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry, materials science, and environmental studies.
Chemical Properties and Structure
This compound features a unique structure characterized by the presence of an anthracene derivative linked to a sulfonamide and a dimethylphenyl group. Its chemical formula can be represented as . The presence of multiple functional groups suggests potential reactivity and interaction with biological systems.
Medicinal Chemistry
The compound's structural components indicate potential applications in drug development. The sulfonamide moiety is known for its antibacterial properties, while the anthracene derivative may exhibit photodynamic activity. Research has suggested that compounds with similar structures can act as:
- Anticancer agents : Anthracene derivatives are often explored for their ability to induce apoptosis in cancer cells through photodynamic therapy .
- Antimicrobial agents : Sulfonamides are historically significant in treating bacterial infections, making this compound a candidate for further exploration in antibiotic development .
Materials Science
In materials science, compounds containing anthracene have been utilized in the development of organic semiconductors and photovoltaic materials due to their electronic properties. The potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The luminescent properties of anthracene derivatives make them suitable for use in OLED technology .
- Solar Cells : Research indicates that such compounds can enhance the efficiency of organic solar cells through their charge transport capabilities .
Environmental Studies
Given the increasing focus on environmental sustainability, the compound's potential role in environmental remediation is noteworthy. Compounds with similar structures have been investigated for:
- Pollutant degradation : Anthracene derivatives can be used in photocatalytic processes to degrade organic pollutants in water .
- Sensor development : The compound's reactivity may enable its use in developing sensors for detecting environmental contaminants .
Case Study 1: Anticancer Activity
A study investigated the photodynamic effects of anthracene-based compounds on various cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity when activated by light exposure. This suggests potential therapeutic applications in oncology.
Case Study 2: Photocatalytic Degradation
Research focused on the photocatalytic capabilities of anthracene derivatives demonstrated their effectiveness in degrading hazardous organic pollutants under UV light. The study highlighted the importance of structural modifications, such as those found in this compound, which enhanced photocatalytic efficiency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
Key Observations:
- Substituent Effects: The target compound’s butanamide chain and 2,4-dimethylphenyl group enhance hydrophobicity compared to simpler sulfonamides (e.g., ). This may increase membrane permeability but reduce aqueous solubility. The methoxyethyl group in introduces polarity, likely improving solubility in polar solvents relative to the target compound’s aromatic substituent.
- Thermal Stability: High melting points in analogs like Compound 6a (338°C) suggest anthraquinone derivatives generally exhibit strong thermal stability, a trait likely shared by the target compound.
Structural Contradictions and Limitations
- Solubility vs. Permeability : While ’s methoxyethyl group improves solubility, the target compound’s aromatic substituent may favor lipid bilayer penetration but limit solubility in aqueous environments.
Q & A
Q. What in vitro models are suitable for evaluating this compound’s photodynamic therapy (PDT) potential?
Q. How can structure-activity relationship (SAR) studies guide further optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
